CID 78063118
Description
CID 78063118 is a chemical compound indexed in PubChem, a publicly accessible database of chemical molecules. PubChem identifiers (CIDs) are unique numerical codes assigned to compounds, enabling cross-referencing across scientific literature and databases. For authoritative information, direct access to PubChem or specialized chemical literature would be required .
Properties
Molecular Formula |
Al2Mn |
|---|---|
Molecular Weight |
108.90112 g/mol |
InChI |
InChI=1S/2Al.Mn |
InChI Key |
FZNOMKIWAGHMTN-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Mn] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78063118 involves specific reaction conditions and reagents. The preparation methods typically include the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides obtained from starch. These complexes are formed in the non-polar cavity of cyclodextrins, enhancing the physical, chemical, and biological characteristics of the compound .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis techniques that ensure the compound’s purity and stability. These methods often utilize advanced analytical techniques to monitor the inclusion formation constant and ensure the desired properties of the final product .
Chemical Reactions Analysis
Types of Reactions: CID 78063118 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired outcomes and ensure the compound’s stability.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their enhanced chemical and biological properties, making them valuable for various applications .
Scientific Research Applications
CID 78063118 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, the compound is used to study reaction mechanisms and develop new synthetic methods. In biology, it is utilized to investigate molecular interactions and cellular processes. In medicine, this compound is explored for its potential therapeutic effects and drug development. In industry, the compound is used to enhance the properties of materials and develop new technologies .
Mechanism of Action
The mechanism of action of CID 78063118 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, including changes in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize how CID 78063118 might be compared to structurally or functionally analogous compounds, methodologies from the evidence are summarized below:
Structural Comparison
Structural analogs are typically analyzed via:
- 2D/3D Overlays : As demonstrated in , compounds like taurocholic acid (CID 6675) and DHEAS (CID 12594) are compared using 3D overlays to assess steric and electronic similarities .
- Functional Group Analysis: Substrates and inhibitors (e.g., betulin derivatives) are categorized by core motifs (e.g., triterpenoid backbones) and substituents (e.g., caffeoyl groups in CID 10153267) .
Computational and Analytical Techniques
- Mass Spectrometry (MS): utilizes collision-induced dissociation (CID) spectra to differentiate isomers like ginsenoside Rf and pseudoginsenoside F11, a method applicable to structural elucidation of unknown compounds .
- Machine Learning : and emphasize optimizing pre-training objectives (e.g., BERT vs. RoBERTa) for language models, a framework translatable to chemical property prediction .
Data Tables: Example Comparisons
While this compound-specific data are unavailable, the following tables illustrate standardized comparison frameworks from the evidence:
Table 1: Structural Comparison of Betulin Derivatives (Adapted from )
| Compound Name | PubChem CID | Core Structure | Key Substituents | Biological Role |
|---|---|---|---|---|
| Betulin | 72326 | Triterpenoid | -OH at C3, C28 | Antiviral, Anti-inflammatory |
| 3-O-Caffeoyl Betulin | 10153267 | Triterpenoid | Caffeoyl group at C3 | Enhanced bioactivity |
| Betulinic Acid | 64971 | Triterpenoid | -COOH at C28 | Anticancer |
Table 2: Pharmacokinetic Comparison of Inhibitors (Hypothetical Framework)
| Compound Name | PubChem CID | LogP | Plasma Protein Binding (%) | IC₅₀ (nM) | Clinical Use |
|---|---|---|---|---|---|
| Irbesartan | 3749 | 6.5 | 90 | 1.2 | Hypertension |
| Troglitazone | 5591 | 3.8 | 99 | 5.6 | Diabetes (discontinued) |
| Ginkgolic Acid 17:1 | 5469634 | 7.2 | 85 | 0.8 | Experimental inhibitor |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
